molecular formula C14H18Cl2N2O3 B4739637 ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate

ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate

Cat. No. B4739637
M. Wt: 333.2 g/mol
InChI Key: HZAJQQUTTVESBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate, also known as Etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in the 1960s and has since become a popular choice for induction of anesthesia due to its rapid onset and short duration of action. Etomidate is a GABAergic drug that works by enhancing the activity of the inhibitory neurotransmitter GABA in the brain.

Mechanism of Action

Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate works by enhancing the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate binds to a specific site on the GABA receptor, which enhances the activity of GABA and leads to increased inhibition of neuronal activity. This results in a state of anesthesia, where the patient is unconscious and unable to feel pain.
Biochemical and Physiological Effects:
ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has several biochemical and physiological effects on the body. It causes a rapid onset of anesthesia, which is characterized by loss of consciousness and muscle relaxation. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate also has minimal effects on cardiovascular function, making it a safe choice for patients with cardiovascular disease. However, it can cause adrenal suppression, which can lead to decreased cortisol production and increased risk of infection.

Advantages and Limitations for Lab Experiments

Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of GABA receptors, which makes it a valuable tool for studying the role of GABA in various physiological processes. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate also has a rapid onset of action and short duration of action, which allows for precise control over the duration of anesthesia. However, ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate can cause adrenal suppression, which can affect the results of experiments involving the hypothalamic-pituitary-adrenal axis.

Future Directions

There are several future directions for research involving ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate. One area of interest is the development of new GABAergic drugs that have fewer side effects than ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate. Another area of interest is the development of new methods for administering ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate, such as intranasal or transdermal delivery. Additionally, there is ongoing research into the role of GABA in various neurological disorders, which could lead to the development of new treatments for these conditions.

Scientific Research Applications

Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to study the function of GABA receptors in the brain. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate is a positive allosteric modulator of GABA receptors, which means it enhances the activity of GABA in the brain. This property has made it a valuable tool for studying the role of GABA in various physiological processes.

properties

IUPAC Name

ethyl 3-[1-(2,4-dichlorophenyl)ethylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-3-21-13(19)6-7-17-14(20)18-9(2)11-5-4-10(15)8-12(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAJQQUTTVESBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[1-(2,4-dichlorophenyl)ethyl]carbamoyl}-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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